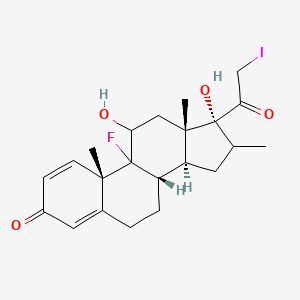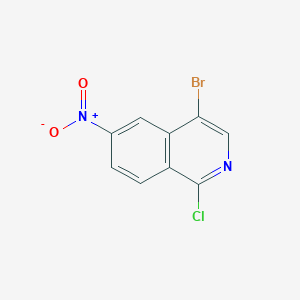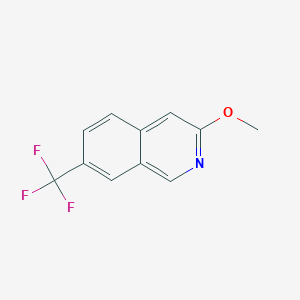
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 typically involves the reaction of methanamine with triethoxysilyl groups. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and other by-products.
Substitution Reactions: It can participate in substitution reactions where the triethoxysilyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Substitution Reactions: Various nucleophiles can be used to replace the triethoxysilyl groups under controlled conditions.
Major Products Formed:
Hydrolysis: Ethanol and other silanol-containing compounds.
Substitution Reactions: Depending on the nucleophile used, different substituted products are formed.
Applications De Recherche Scientifique
TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 involves its ability to undergo hydrolysis and substitution reactions. The hydrolysis product, ethanol, can have various effects on biological systems, including potential narcotic effects at high concentrations . The compound’s ability to modify surfaces and interact with other molecules makes it useful in various applications .
Comparaison Avec Des Composés Similaires
TRIS(TRIMETHOXYSILYLMETHYL)AMINE: Similar structure but with methoxy groups instead of ethoxy groups.
TRIS(TRIISOPROPOXYSILYLMETHYL)AMINE: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness: TRIS(TRIETHOXYSILYLMETHYL)AMINE, tech-90 is unique due to its specific combination of triethoxysilyl groups, which provide distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
1250435-76-7 |
|---|---|
Formule moléculaire |
C21H51NO9Si3 |
Poids moléculaire |
545.88744 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)




